REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].CO[C:12]1[CH2:17][CH:16]=[C:15]([CH3:18])[CH2:14][CH:13]=1.II>O1CCCC1.ClC1C=CC=CC=1.C(O)(=O)C.CCCCCC.C(OC)(C)(C)C.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1 |f:6.7|
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.91 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
1-Methoxy-4-methylcyclohexa-1,4-diene
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CCC(=CC1)C
|
Name
|
|
Quantity
|
10.18 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
hexane t-butyl-methylether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 0° C. and 16 hours at 25° C
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for additional 24 hours at 25° C
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction is finally quenched
|
Type
|
ADDITION
|
Details
|
by pouring the reaction mixture
|
Type
|
ADDITION
|
Details
|
onto a mixture of 250 ml of aeq
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (1×200 ml and 2×100 ml)
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow viscous liquid
|
Type
|
FILTRATION
|
Details
|
the solution was filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent, 4.33 g of crude product
|
Type
|
CUSTOM
|
Details
|
Alternatively, it can be purified e.g. by column chromatography on silica gel with hexane/t-butyl-methylether (9:1) as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)F)NC1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |